1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,8H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDXDPBLIQCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364290 | |
| Record name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71257-38-0 | |
| Record name | 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,2,3,4 Tetrahydropyrrolo 1,2 a Pyrazine and Its Derivatives
Strategies for Constructing the Pyrrolo[1,2-a]pyrazine (B1600676) Ring Systemnih.govresearchgate.net
The formation of the fused pyrrolo[1,2-a]pyrazine ring system is achieved through several strategic synthetic pathways. These generally involve either the direct construction of the bicyclic framework from acyclic or monocyclic precursors through condensation and cyclization, or the chemical modification of a pre-existing dihydropyrrolo[1,2-a]pyrazine core.
Condensation-Based Approachesnih.gov
Condensation reactions provide a direct route to the pyrrolopyrazine skeleton by forming key carbon-nitrogen bonds to close the pyrazine (B50134) ring onto a pyrrole (B145914) foundation. These methods often involve the reaction of a suitably substituted pyrrole with a bifunctional reagent.
An efficient method for synthesizing pyrrolopyrazinone derivatives, which are related to the tetrahydropyrrolo[1,2-a]pyrazine core, involves the nucleophilic cyclization of N-alkyne-substituted pyrrole esters. researchgate.net In this approach, methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate can be treated with hydrazine (B178648) monohydrate in methanol (B129727) under reflux conditions. researchgate.net The reaction proceeds via an intramolecular cyclization, where the hydrazine attacks the alkyne. researchgate.net The pathway of this cyclization, whether it follows a 6-exo-dig or 6-endo-dig trajectory, is dependent on the electronic properties of the substituents on the alkyne moiety. researchgate.net
A classical approach to forming the N-substituted pyrrole ring, a key precursor to the pyrrolo[1,2-a]pyrazine system, is the Paal-Knorr pyrrole synthesis. This method can be adapted using a furan (B31954) derivative like 2,5-dimethoxytetrahydrofuran (B146720), which serves as a synthetic equivalent of succinaldehyde. koreascience.krresearchgate.net The reaction of 2,5-dimethoxytetrahydrofuran with a primary amine, such as ethylenediamine (B42938), in an acidic environment yields the corresponding N-substituted pyrrole. koreascience.krresearchgate.net Specifically, the reaction with ethylenediamine would produce N-(2-aminoethyl)pyrrole. This intermediate can then undergo a subsequent intramolecular cyclization to form the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine ring system. One study documented the reaction of ethylenediamine with 2,5-dimethoxytetrahydrofuran alongside 1,3-acetonedicarboxylic acid to yield different bicyclic products. koreascience.kr
Reduction of Dihydropyrrolo[1,2-a]pyrazine Precursorsnih.gov
A common and effective strategy for synthesizing 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves the reduction of a more oxidized precursor, such as a dihydropyrrolo[1,2-a]pyrazine or a pyrrolo[1,2-a]pyrazinone. This final-step reduction allows for the introduction of chirality and the establishment of the desired saturation level in the pyrazine ring.
Platinum-group metals are highly effective catalysts for the hydrogenation of unsaturated heterocyclic systems. nih.govnih.gov The reduction of eneamides, which can be precursors to the pyrrolopyrazine system, can be achieved via hydrogenation using palladium on carbon (Pd/C) at 50 psi. organic-chemistry.org For substrates containing sensitive groups like aryl chlorides, platinum oxide (PtO₂) is the preferred catalyst, used at atmospheric pressure to prevent dehalogenation while reducing the double bond. organic-chemistry.org Furthermore, highly enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts to yield chiral this compound derivatives has been accomplished using iridium-based catalysts. google.com The addition of cesium carbonate in these iridium-catalyzed reactions was found to improve conversion and prevent racemization of the product. google.com
| Precursor Type | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Eneamide Precursor | Palladium on Carbon (Pd/C) | 50 psi H₂ | 1,4-Dihydropyrrolo[1,2-a]pyrazin-3(2H)-one | organic-chemistry.org |
| Aryl Chloride Substituted Eneamide | Platinum Oxide (PtO₂) | 1 atm H₂ | 1,4-Dihydropyrrolo[1,2-a]pyrazin-3(2H)-one | organic-chemistry.org |
| Pyrrolo[1,2-a]pyrazinium Salt | Iridium Complex | H₂, Cesium Carbonate | Chiral this compound | google.com |
Complex metal hydrides are versatile reagents for the reduction of carbonyl and amide functionalities within pyrrolopyrazine precursors. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and esters to their corresponding amines and alcohols. It is effectively used to reduce amide intermediates completely to the amine, thus forming the saturated tetrahydropyrrolo[1,2-a]pyrazine ring.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, typically used for aldehydes and ketones. However, its reactivity can be enhanced. For instance, a NaBH₄/iodine system has been successfully employed to reduce cyclic amide precursors to furnish enantiomerically pure octahydropyrrolo[1,2-a]pyrazine (B1198759) derivatives. In another example, NaBH₄ was used in conjunction with phosphorus oxychloride (POCl₃) to reduce a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one intermediate during the synthesis of selective N-methyl-d-aspartate (NMDA) receptor modulators. organic-chemistry.org
| Precursor Type | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cyclic Amide | Sodium Borohydride / Iodine (NaBH₄/I₂) | THF | Octahydropyrrolo[1,2-a]pyrazine | |
| Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one | Sodium Borohydride (NaBH₄) / POCl₃ | Acetonitrile (B52724), then Methanol | This compound | organic-chemistry.org |
| Amide | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Solvent (e.g., THF, Ether) | Amine (Saturated Ring) |
Advanced and Asymmetric Synthesis Techniques for this compound and Its Derivatives
Advanced synthetic methodologies have been developed to afford chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, which are significant scaffolds in medicinal chemistry. researchgate.net These techniques, including asymmetric catalysis and domino reactions, provide efficient access to these complex molecules with high levels of stereocontrol.
Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reactions
A significant breakthrough in the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. nih.govacs.org This method represents a direct and efficient pathway for preparing these medicinally relevant compounds in high yields and with high enantioselectivities. nih.govacs.org The strategy involves the direct condensation of an N-aminoethylpyrrole with an aldehyde, which is followed by an intramolecular aza-Friedel-Crafts reaction under mild conditions. acs.orgacs.org This approach has proven to be versatile, tolerating a wide range of aldehydes and pyrrole derivatives. nih.govacs.org
The catalytic asymmetric intramolecular aza-Friedel-Crafts reaction for synthesizing 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines is effectively catalyzed by chiral phosphoric acids (CPAs). nih.govacs.org CPAs, particularly those derived from BINOL, have been instrumental in this transformation. sci-hub.se The reaction is typically initiated by combining an N-aminoethylpyrrole and an aldehyde with a CPA catalyst in a suitable solvent. sci-hub.se
Initial studies using a specific BINOL-derived chiral phosphoric acid in toluene (B28343) resulted in a high yield (86%) but a very low enantiomeric excess (8% ee). sci-hub.se This prompted the screening of various CPAs with different steric properties. sci-hub.se It was found that bulkier catalysts did not necessarily improve enantioselectivity. sci-hub.se Further optimization revealed that the choice of solvent and catalyst loading are critical factors for achieving high yield and enantioselectivity. acs.orgsci-hub.se For instance, increasing the catalyst loading from 5 mol % to 10 mol % was shown to improve the yield without negatively impacting the enantiomeric excess. acs.orgsci-hub.se This method stands as the first reported efficient catalytic asymmetric technique for preparing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. acs.org
Controlling enantioselectivity is a crucial aspect of the asymmetric aza-Friedel-Crafts reaction for producing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. acs.org The selection of the solvent plays a pivotal role in determining the enantiomeric excess (ee) of the product. acs.orgsci-hub.se While solvents like dichloromethane (B109758) and chloroform (B151607) can produce the desired chiral product in excellent yields (up to 97%) and with high enantioselectivities (up to 86% ee), tetrahydrofuran (B95107) (THF) was identified as the optimal solvent for maximizing enantioselectivity, achieving up to 94% ee. acs.orgsci-hub.se In contrast, more polar solvents like acetonitrile resulted in lower yields and enantioselectivities. acs.orgsci-hub.se
The structure of the chiral phosphoric acid catalyst is another key determinant of enantioselectivity. sci-hub.se The interaction between the catalyst and the transiently formed imine intermediate is believed to govern the stereochemical outcome of the cyclization. rsc.org The hydrogen bonding network provided by the CPA catalyst is thought to be important for both enhancing catalytic activity and finely controlling the conformation of the substrates and reactants. rsc.org This precise control allows for the synthesis of various medicinally important chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high to excellent enantioselectivities. acs.orgacs.org
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Dichloromethane | 88 | 86 | acs.orgsci-hub.se |
| Chloroform | 97 | 85 | acs.orgsci-hub.se |
| Acetonitrile | 82 | 81 | acs.orgsci-hub.se |
| Tetrahydrofuran (THF) | 88 | 94 | acs.orgsci-hub.se |
| Toluene | 86 | 8 | sci-hub.se |
Domino and Multicomponent Reactions
Domino and multicomponent reactions offer an efficient and atom-economical approach to constructing the this compound scaffold. acs.orgnih.gov These processes allow for the formation of multiple chemical bonds in a single synthetic operation from simple starting materials, thereby streamlining the synthesis. researchgate.net
A notable domino reaction for synthesizing 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves a base-catalyzed domino aza-Claisen rearrangement/cyclization sequence. acs.orgnih.gov This process begins with an intermediate containing an N-vinylpropargylamine fragment. acs.orgnih.gov This intermediate then undergoes the domino sequence, which simultaneously constructs both the pyrrole and pyrazine rings of the target scaffold. acs.orgnih.gov This method demonstrates a broad substrate scope and provides the desired pyrrolo[1,2-a]pyrazines in good to excellent yields, ranging from 45% to 90%. acs.orgnih.gov
Ugi Reaction Variants for Polysubstituted Pyrrolopyrazinones
The Ugi four-component condensation (U-4CC) is a powerful multicomponent reaction for the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org This reaction is noted for its high atom economy, losing only a molecule of water, and generally high chemical yields. wikipedia.org The Ugi reaction mechanism is understood to begin with the condensation of the amine and aldehyde to form an imine. organic-chemistry.org This is followed by the addition of the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement to yield the final bis-amide product. wikipedia.org
Variants of the Ugi reaction have been developed to produce diverse heterocyclic structures, including pyrrolopyrazinones. For instance, a Ugi five-center four-component reaction (U-5C-4CR) followed by a post-condensation step can be employed to prepare pyrrolo-2,6-diketopiperazines. nih.gov In such a sequence, proline can serve as a doubly functionalized reactant. nih.gov The diastereoselective synthesis of pyrrolopiperazine-2,6-diones has been achieved through a one-pot Ugi/nucleophilic substitution/N-acylation sequence, yielding products with high chemical yields and complete diastereoselectivities. nih.gov These multicomponent strategies provide efficient access to polysubstituted pyrrolopyrazinone scaffolds, which are valuable in the development of chemical libraries for drug discovery. organic-chemistry.orgnih.gov
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts
A highly effective method for the direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves the iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. nih.govacs.orgfigshare.com This strategy addresses the challenge of reducing the pyrrolo[1,2-a]pyrazine core, which can be difficult due to the aromaticity of the system and the potential for catalyst deactivation by the nitrogen-containing substrate and product. acs.orgdicp.ac.cn Activation of the substrate by forming a pyridinium (B92312) salt enhances its reactivity towards hydrogenation. acs.orgdicp.ac.cn
This methodology provides direct access to the desired chiral products with high to excellent enantiomeric excess (ee), reaching up to 95% ee. nih.govacs.org A critical aspect of this reaction is the addition of cesium carbonate, which serves to increase the reaction conversion and, importantly, prevent the racemization of the chiral product. nih.govacs.orgacs.org The reaction conditions are generally mild, demonstrating high atom economy and enantioselectivity. researchgate.net The scope of this reaction has been explored with various substituents on the phenyl ring of the pyrazinium salt, showing that both electron-donating and electron-withdrawing groups are well-tolerated, leading to products in moderate to excellent yields. acs.org
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyrrolo[1,2-a]pyrazinium Salts
| Entry | Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| 1 | H | 90 | 86 | acs.org |
| 2 | 3-Me | 91 | 94 | acs.org |
| 3 | 4-Me | 88 | 83 | acs.org |
| 4 | 3-OMe | 93 | 95 | acs.org |
| 5 | 4-OMe | 92 | 82 | acs.org |
| 6 | 4-F | 85 | 90 | acs.org |
| 7 | 4-Cl | 82 | 91 | acs.org |
| 8 | 4-Br | 80 | 92 | acs.org |
| 9 | 3-Cl | 86 | 92 | acs.org |
| 10 | 3-Br | 85 | 93 | acs.org |
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed cyclization reactions represent another key synthetic route to the pyrrolo[1,2-a]pyrazine framework. mdpi.com These reactions often involve the intramolecular cyclization of appropriately functionalized pyrrole precursors. The choice of palladium catalyst and reaction conditions can significantly influence the outcome of the reaction, leading to different isomeric products. mdpi.com
For example, the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide can yield different products depending on the specific catalyst used. mdpi.com When palladium acetate (B1210297) is used with sodium acetate and tetrabutylammonium (B224687) chloride in DMSO, the desired pyrrolo[1,2-a]pyrazine is formed. mdpi.com However, using a different catalyst, such as PdCl₂(CH₃CN)₂, can lead to a mixture of isomeric fused pyrrolopyridinone derivatives. mdpi.com Furthermore, palladium-catalyzed carboamination reactions have been successfully employed to construct the dihydropyrrolopyrazinone ring system. mdpi.com These catalytic methods highlight the versatility of palladium in constructing complex heterocyclic systems. rsc.orgresearchgate.net
Stereochemical Control and Enantioselective Synthesis
Achieving control over stereochemistry is a central theme in the synthesis of this compound derivatives, given the importance of absolute configuration for biological activity. researchgate.net Enantioselective synthesis of this scaffold has been successfully approached through several catalytic asymmetric methods. researchgate.netnih.gov
One of the first efficient catalytic asymmetric methods developed was a chiral phosphoric acid-catalyzed intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, which produces chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and high enantioselectivities. nih.gov Another major strategy is the asymmetric hydrogenation of pyrrolo[1,2-a]pyrazines or their activated pyrazinium salt forms, which provides direct access to the chiral saturated core. nih.govresearchgate.net These methods often rely on chiral ligands complexed to transition metals like iridium to induce stereoselectivity. nih.govrsc.org
Strategies for Achieving High Enantiomeric Excess (ee)
Several key strategies have been implemented to obtain high enantiomeric excess in the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. In the context of iridium-catalyzed asymmetric hydrogenation, the formation of a pyrazinium salt from the pyrrolo[1,2-a]pyrazine substrate is a crucial activation step. acs.org This not only enhances reactivity but is essential for achieving high enantioselectivity. acs.orgresearchgate.net The use of specific chiral ligands, such as Cy-WalPhos, in combination with an iridium precursor is a common approach. researchgate.net
Furthermore, the optimization of reaction conditions is paramount. For the iridium-catalyzed hydrogenation, the addition of an inorganic base like cesium carbonate has proven to be a key feature for maximizing conversion and preventing product racemization, thereby securing high ee values up to 95%. nih.govacs.org In a different approach, the use of chiral phosphoric acids as catalysts in intramolecular aza-Friedel-Crafts reactions has also proven to be a highly effective strategy for generating the target compounds with excellent enantiocontrol. nih.gov
Impact of Ligand and Solvent Selection on Stereoselectivity
The selection of both the chiral ligand and the solvent is critical in dictating the stereochemical outcome of asymmetric syntheses. In iridium-catalyzed hydrogenations, screening various chiral ligands is a standard procedure to identify the optimal one for a given substrate. acs.org The interaction between the chiral ligand-metal complex and the substrate in the transition state determines the facial selectivity of the hydrogenation.
Solvent choice can have a profound effect on stereoselectivity, sometimes even enabling the selective synthesis of opposite enantiomers using the same catalyst system. rsc.orgrsc.org For instance, in the Ir-catalyzed asymmetric hydrogenation for synthesizing tetrahydroquinoxaline derivatives, simply changing the solvent from a toluene/dioxane mixture to ethanol (B145695) allowed for the selective production of the (R) and (S) enantiomers, respectively, both in high yield and ee. rsc.org This highlights that the solvent is not merely an inert medium but can play an active role in the stereodetermining step of the reaction. rsc.org
Table 2: Effect of Ligand and Solvent on Enantioselectivity
| Catalyst System | Solvent | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Ir-Complex | Toluene/Dioxane | (R)-THQ | up to 93 | up to 98 | rsc.org |
| Ir-Complex | EtOH | (S)-THQ | up to 83 | up to 93 | rsc.org |
| [Ir(COD)Cl]₂ / (S,Sp)-Cy-WalPhos / Cs₂CO₃ | Toluene | (S)-Product | 93 | 95 | acs.org |
*THQ = Tetrahydroquinoxaline, used as an illustrative example of solvent-switching enantioselectivity in a related system.
Analysis of Enantioselectivity Outcomes and Discrepancies
The analysis of enantioselectivity in the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines reveals subtleties related to substrate electronics and reaction mechanics. In the iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts, the position and electronic nature of substituents on the phenyl ring significantly influence the enantioselectivity. acs.org For example, substrates with electron-donating groups at the 3-position of the phenyl ring tend to yield higher ee values than those with the same groups at the 4-position. acs.org Conversely, electron-withdrawing groups generally lead to high ee values regardless of their position. acs.org
A key factor in achieving consistently high enantioselectivity is the suppression of side reactions that can erode enantiopurity. One such issue is the potential for racemization of the product under the reaction conditions. The strategic addition of cesium carbonate in the iridium-catalyzed hydrogenation is crucial because it prohibits this racemization pathway, ensuring that the high ee achieved during the catalytic step is preserved in the final isolated product. nih.govacs.org Understanding these factors allows for the rational optimization of reaction conditions to achieve the desired stereochemical outcome.
Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydropyrrolo 1,2 a Pyrazine Derivatives
General Principles of SAR in Pyrrolopyrazine Scaffold
The pyrrolopyrazine scaffold is a key structural motif found in numerous biologically active compounds, with activities ranging from antimicrobial to kinase inhibition. researchgate.net The SAR principles for this scaffold are rooted in its unique combination of a saturated pyrrolidine (B122466) ring and a pyrazine (B50134) ring. The pyrrolidine component often contributes to exploring pharmacophore space three-dimensionally, a trait enhanced by its non-planar "pseudorotation." researchgate.netnih.gov This structural flexibility allows derivatives to adapt to the topology of various biological targets.
Quantitative structure-activity relationship (QSAR) studies have begun to unravel the specific physicochemical properties that drive the activity of these compounds. For instance, in a series of spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives designed as aldose reductase inhibitors, the hydrophobic character of substituents was identified as a major contributing factor to their inhibitory activity. researchgate.net Specifically, a benzyl (B1604629) moiety's hydrophobicity was paramount, while polar surface area descriptors were found to modulate this activity. researchgate.net This highlights a common theme in the SAR of pyrrolopyrazines: a delicate balance between hydrophobic and polar interactions is often required for optimal potency.
Influence of Substituents on Biological Activity
The type and position of substituents on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core are determinant factors for biological activity, dictating both potency and selectivity.
Aromatic and Heteroaromatic Substitutions
Substitutions with aromatic and heteroaromatic rings have been extensively explored to modulate the activity of pyrrolopyrazine derivatives. The electronic properties and substitution pattern of these aryl groups are critical.
In one study on pyrrolo[1,2-a]pyrazine (B1600676) derivatives as potential anticancer agents, the orientation of substituents on a phenyl ring significantly impacted cytotoxicity. A derivative with a 2,4-dimethoxyphenyl group was more potent in inhibiting the survival of U937 lymphoma cells than compounds bearing either a single methoxy (B1213986) group at the ortho-position or a 2,5-dimethoxyphenyl moiety. nih.gov This suggests that the specific placement of electron-donating groups on the aromatic ring is key for this particular activity.
Another study focusing on phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 antagonists found that electropositive groups on the aromatic substituent were beneficial for enhancing activity. asianpubs.org Conversely, bulky aromatic substituents were not well-tolerated, indicating steric constraints within the receptor's binding site. asianpubs.org For tubulin polymerization inhibitors based on a fused 5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold, a 3-hydroxyphenyl substitution proved to be highly active. rsc.org
Table 1: Effect of Aromatic Substitution on Anticancer Activity
| Compound ID | Aromatic Substituent | Biological Activity |
|---|---|---|
| 6b | 2-methoxyphenyl | Strong inhibition of U937 cell viability nih.gov |
| 6x | 2,4-dimethoxyphenyl | More potent inhibition than 6b nih.gov |
| 6y | 2,5-dimethoxyphenyl | Ineffective inhibition nih.gov |
| 6t-w | o-halogenated phenyl | No significant inhibition of U937 cell viability nih.gov |
Alkyl and Propyl Substitutions
Alkyl groups, including propyl and its isomers, primarily influence the lipophilicity of the molecule, which can affect cell permeability and binding to hydrophobic pockets in target proteins.
A notable example is the compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), which has demonstrated activity against Proteus mirabilis and Escherichia coli. researchgate.net The 2-methylpropyl (isobutyl) group in this molecule is crucial for its antibacterial and biofilm-inhibiting properties. researchgate.net
In a different series of compounds, 1,2,4-triazolo[4,3-a]pyrazine derivatives developed as human renin inhibitors, an 8-isobutyl group was a key component of the non-peptidic moiety that mimicked residues of the natural substrate, angiotensinogen. nih.gov These examples underscore the importance of appropriately sized alkyl groups in establishing productive interactions within a biological target.
Table 2: Biologically Active Alkyl-Substituted Pyrrolopyrazine Derivatives
| Compound Name | Alkyl Substituent | Biological Activity |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | 3-(2-methylpropyl) | Active against P. mirabilis and E. coli researchgate.net |
| 2-[8-isobutyl-6-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-yl]-3-(3-pyridyl)propionic acid moiety | 8-isobutyl | Acts as a P4-P2 mimetic for human renin inhibition nih.gov |
Spiro Systems and Fused Ring Modifications
Incorporating spirocyclic systems or fusing additional rings to the tetrahydropyrrolo[1,2-a]pyrazine scaffold introduces significant conformational rigidity and structural complexity, which can lead to enhanced selectivity and novel biological activities.
A prominent example is the development of this compound-4-spiro-3′-pyrrolidine-1,2′,3,5′-tetrone derivatives as potent aldose reductase inhibitors. researchgate.net In this case, the spirocyclic succinimide (B58015) moiety is integral to the molecule's inhibitory function.
Fusing additional rings has also proven to be a successful strategy. For instance, 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which feature a quinoline (B57606) ring system fused to the core, have been identified as a promising scaffold for developing new tubulin polymerization inhibitors. rsc.org Similarly, the design of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, an isomeric fused system, has yielded potent inhibitors of Aurora-A kinase. nih.gov These modifications highlight how altering the topology of the core scaffold can redirect its biological activity towards different targets.
Stereochemistry-Activity Relationships
The chiral nature of the this compound scaffold, typically at the C4 position and any substituted carbons, makes stereochemistry a critical determinant of biological activity. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its chiral biological target. researchgate.net
Importance of Absolute Configuration (R/S) for Potency
The absolute configuration (R or S) of chiral centers within tetrahydropyrrolo[1,2-a]pyrazine derivatives is often crucial for their medicinal efficacy. wikipedia.orgresearchgate.net Different enantiomers of the same compound can exhibit vastly different potencies, selectivities, or even types of biological activity. researchgate.netlibretexts.org
The significance of obtaining stereochemically pure compounds is highlighted by the development of synthetic methods aimed at producing specific enantiomers. Catalytic asymmetric synthesis, such as the intramolecular aza-Friedel-Crafts reaction, has been developed for the direct and efficient preparation of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity. nih.gov Furthermore, asymmetric hydrogenation has been successfully employed to synthesize specific enantiomers of these compounds, acknowledging that the absolute configuration is a key factor for their therapeutic potential. researchgate.net
While some early QSAR studies were conducted on racemic mixtures, the need to evaluate individual R- and S-enantiomers is recognized as essential for a complete understanding of the SAR and for the optimization of lead compounds. researchgate.net This distinction is fundamental because biological targets like enzymes and receptors are themselves chiral, leading to diastereomeric interactions with different energies and, consequently, different biological responses for each enantiomer.
Analysis of Racemic Mixtures vs. Optically Pure Enantiomers in Assays
Subsequent, more detailed investigations have resolved these racemic mixtures to assess the activity of the optically pure enantiomers separately. A pivotal study on 2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (designated AS-3201 in its active form) revealed a stark difference in efficacy. The (R)-(-)-enantiomer (AS-3201) was found to be a highly potent aldose reductase inhibitor, whereas the corresponding (S)-(+)-enantiomer was significantly less active. nih.gov This stereospecificity underscores the importance of resolving racemates to identify the true eutomer (the more active enantiomer) and to build more accurate models of interaction with the biological target.
The table below summarizes the comparative activity of the enantiomers of a key derivative, highlighting the pronounced stereoselectivity of aldose reductase inhibition.
| Compound | Enantiomeric Form | Aldose Reductase Inhibition (IC₅₀) | In Vivo Activity (ED₅₀) |
| 23t | Racemic Mixture | - | - |
| AS-3201 | (R)-(-)-enantiomer | 1.5 x 10⁻⁸ M | 0.18 mg/kg/day |
| SX-3202 | (S)-(+)-enantiomer | ~10x less potent than (R) | ~500x less potent than (R) |
| Data sourced from a study on novel aldose reductase inhibitors. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis provides a mathematical framework to correlate the chemical structure of compounds with their biological activity, offering predictive models to guide the design of more potent molecules.
For the spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine series, QSAR models have been developed to understand and enhance their potency as aldose reductase inhibitors. nih.gov These models are built by calculating a variety of molecular descriptors for a set of compounds and then using statistical methods, such as multiple linear regression (MLR), to derive an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov The goal is to create a robust model that can accurately predict the activity of new, unsynthesized derivatives.
A significant challenge in building QSAR models for this series arose from the use of activity data obtained from racemic mixtures. nih.govnih.gov Since physicochemical descriptors must be calculated for a single, defined molecular structure, using either the (R) or (S) enantiomer's descriptors for a racemic activity value is inherently inaccurate.
To overcome this, researchers devised an innovative approach: the "racemic" descriptor. nih.govnih.gov This novel descriptor is calculated as the arithmetic mean of the descriptor values for the individual (R)- and (S)-enantiomers. nih.govnih.gov The resulting QSAR models developed using these racemic descriptors demonstrated superior predictive power compared to models based on descriptors of a single enantiomer, more closely reproducing the observed activity of both racemic mixtures and the optically pure compounds. nih.govnih.gov
The application of QSAR models using racemic descriptors successfully identified the critical physicochemical properties driving the aldose reductase inhibitory activity of these compounds. nih.govnih.gov The analysis revealed that the hydrophobic character of the benzyl moiety is the primary factor contributing to inhibitory potency. nih.govnih.gov This suggests that this part of the molecule likely interacts with a hydrophobic pocket within the enzyme's active site.
The table below lists the key descriptor types and their influence on the inhibitory activity as identified through QSAR studies.
| Descriptor Type | Influence on Activity | Rationale |
| Hydrophobicity | Major contributing factor | Interaction with a hydrophobic region of the aldose reductase active site. |
| Polar Surface Area | Modulatory role | Influences hydrogen bonding interactions and overall binding affinity. |
| Based on findings from QSAR analyses of spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine derivatives. nih.govnih.gov |
Molecular Modeling and Docking Studies
To visualize and understand the interactions between the this compound derivatives and their biological target on a molecular level, computational modeling and docking techniques are employed.
The biological target for this series of inhibitors has been identified as the enzyme aldose reductase (AR). nih.gov Molecular docking studies aim to predict the most likely conformation, or "pose," of the inhibitor when bound within the active site of AR. These studies are crucial for rationalizing the observed SAR and for guiding the design of new derivatives with improved binding affinity.
For aldose reductase inhibitors, the active site is known to contain a key "anion binding pocket" and adjacent hydrophobic regions. mdpi.com Docking studies predict that the polar parts of the inhibitor molecules, such as the succinimide ring, interact with the polar, anionic site, often forming critical hydrogen bonds. nih.gov The hydrophobic portions of the inhibitors, such as the substituted benzyl group identified as crucial in QSAR studies, are predicted to fit into the nearby hydrophobic pocket of the enzyme. nih.gov The stereospecificity observed in biological assays, where the (R)-enantiomer is significantly more potent, is explained by a more favorable and stable fit of this enantiomer within the three-dimensional architecture of the enzyme's active site compared to its (S)-counterpart. nih.gov
Conformational Analysis of Fused-Ring Systems
The three-dimensional arrangement of the fused pyrrolidine and pyrazine rings in this compound derivatives is a critical determinant of their biological activity and chemical reactivity. The conformational landscape of this bicyclic system is primarily dictated by the puckering of the constituent five-membered pyrrolidine and six-membered dihydropyrazine (B8608421) rings.
The pyrrolidine ring, a common motif in many biologically active compounds, is non-planar and typically adopts one of two predominant puckered conformations, known as envelope (or twist) forms. These are often described by the position of the atoms relative to a mean plane. In a manner analogous to proline, a well-studied amino acid containing a pyrrolidine ring, the puckering can be described as Cγ-exo or Cγ-endo. The specific pucker is influenced by the nature and stereochemistry of substituents on the ring. For instance, the introduction of sterically demanding substituents can lock the ring into a specific conformation.
Advanced analytical techniques are employed to elucidate the precise conformational details of these fused-ring systems. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques, can provide insights into the through-bond and through-space relationships between protons, which helps in defining the relative stereochemistry and preferred conformation in solution. X-ray crystallography offers a definitive solid-state picture of the molecular structure, providing precise bond angles, bond lengths, and the puckering of the rings. researchgate.netmdpi.commdpi.com For example, in studies of related fused heterocyclic systems, single-crystal X-ray analysis has been instrumental in confirming the regioselectivity of reactions and establishing the stereochemistry of the products. mdpi.com
Computational modeling serves as a powerful complementary tool to experimental methods. By calculating the potential energy surfaces of different conformations, it is possible to predict the most stable conformers and the energy barriers between them. These theoretical approaches can provide a dynamic view of the conformational possibilities of the this compound scaffold.
The following table summarizes key conformational features and analytical methods used for structurally related fused heterocyclic systems, providing a basis for understanding the conformational analysis of this compound derivatives.
| Fused Ring System Example | Key Conformational Feature | Analytical Method(s) | Reference |
| Pyrrolo[1,2-b]pyridazine | Planar conformation in the crystal | X-ray Crystallography | researchgate.net |
| Pyrrolo[1,2-b]pyridazines | Regioselectivity confirmed by NMR, indicating specific spatial arrangement | 1H-NMR, 13C-NMR, X-ray Diffraction | mdpi.com |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic crystal system, specific bond angles and lengths determined | X-ray Single Crystal Analysis | mdpi.com |
| Dihydropyrazolopyrimidine | Non-planar, with benzene (B151609) rings inclined to the core plane | X-ray Crystallography | mdpi.com |
Pharmacological Investigations and Therapeutic Potential of 1,2,3,4 Tetrahydropyrrolo 1,2 a Pyrazine Derivatives
Aldose Reductase Inhibition
Derivatives of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine have been identified as potent inhibitors of aldose reductase, an enzyme implicated in the development of diabetic complications.
In Vitro Inhibition of Porcine Lens Aldose Reductase
A series of novel tetrahydropyrrolo[1,2-a]pyrazine derivatives have been synthesized and assessed for their ability to inhibit aldose reductase from porcine lenses in vitro. tandfonline.com Among the synthesized compounds, those featuring a spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione structure demonstrated particularly significant inhibitory activity against the enzyme. tandfonline.com The investigation into the enantiomers of one of the most active compounds revealed that the inhibitory activity predominantly resides in the (-)-enantiomer, which was found to be ten times more potent than its corresponding (+)-enantiomer. tandfonline.com
In Vivo Inhibition of Sorbitol Accumulation in Diabetic Models
The efficacy of these derivatives was also tested in vivo by measuring their ability to inhibit the accumulation of sorbitol in the sciatic nerves of diabetic rats induced by streptozotocin (B1681764). tandfonline.com Intracellular sorbitol accumulation is considered a key factor in the development of many diabetic complications. scielo.br In these studies, the compound (R)-(-)-2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone, known as AS-3201, showed exceptional oral activity. tandfonline.com It was found to be 500 times more potent in vivo than its corresponding (+)-enantiomer. tandfonline.com
Clinical Development Candidates (e.g., AS-3201)
Based on its potent in vitro and in vivo performance, the (R)-(-)-enantiomer, AS-3201, was selected as a candidate for clinical development. tandfonline.com Further analysis, including single-crystal X-ray analysis, established the absolute configuration of AS-3201 as the (R)-form. tandfonline.com This compound represents a significant advancement in the search for novel aldose reductase inhibitors derived from the tetrahydropyrrolo[1,2-a]pyrazine scaffold. tandfonline.com
Aldose Reductase Inhibitory Activity of this compound Derivatives
| Compound | In Vitro IC50 (Porcine Lens AR) | In Vivo ED50 (Rat Sciatic Nerve) |
|---|---|---|
| AS-3201 | 1.5 x 10-8 M | 0.18 mg/kg/day |
Data sourced from PubMed. tandfonline.com
Antimicrobial Activities
Certain derivatives of the pyrrolo[1,2-a]pyrazine (B1600676) structure have demonstrated notable antimicrobial properties, including efficacy against drug-resistant bacterial strains.
Efficacy Against Bacterial Strains
A bioactive metabolite isolated from the marine bacterium Bacillus tequilensis MSI45 was identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro. nih.govnih.gov This compound exhibited a potent inhibitory effect against multidrug-resistant Staphylococcus aureus (MDRSA), with a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L−1 and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg L−1. nih.govnih.gov Another derivative, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, extracted from Exiguobacterium indicum, has been shown to have significant anti-biofilm activity against Pseudomonas aeruginosa by inhibiting its quorum sensing systems without affecting cell growth.
Antimicrobial Activity of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro
| Bacterial Strain | MIC | MBC |
|---|---|---|
| **Multidrug-Resistant *Staphylococcus aureus*** | 15 ± 0.172 mg L−1 | 20 ± 0.072 mg L−1 |
Activity Against Ciprofloxacin-Resistant Strains
The challenge of antimicrobial resistance has led to investigations into the efficacy of these compounds against resistant pathogens. The compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, isolated from Bacillus tequilensis MSI45, has shown potent activity against multidrug-resistant S. aureus, a strain known for its resistance to multiple antibiotics. nih.govnih.gov Furthermore, a derivative identified as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl), also known as Cyclo(phe-pro), demonstrated synergistic activity when combined with ciprofloxacin. tandfonline.com This synergistic effect was observed against both Gram-positive and Gram-negative bacteria, indicating its potential to help control infections caused by multidrug-resistant strains and enhance the efficacy of existing antibiotics like ciprofloxacin. tandfonline.com
Antitubercular Activity (e.g., InhA Inhibition)
Derivatives of the pyrazine (B50134) and pyrrole (B145914) families, including structures related to tetrahydropyrrolo[1,2-a]pyrazine, have been investigated for their potential to combat Mycobacterium tuberculosis (Mtb). A key target in this area is the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme for the biosynthesis of mycolic acid, a critical component of the mycobacterial cell wall. mdpi.com InhA is the primary target for the well-known antitubercular drug isoniazid. mdpi.com
Research into novel hybrid compounds has yielded promising results. In one study, hybrid molecules combining pyrazine and 1,2,4-triazole (B32235) scaffolds were synthesized and evaluated against the Mtb H37Rv strain. rsc.orgresearchgate.net Several of these compounds demonstrated noteworthy activity, with minimum inhibitory concentration (MIC) values as low as ≤21.25 μM. rsc.orgresearchgate.net Similarly, a separate study on indolizine (B1195054) derivatives, which share structural similarities, identified compounds active against both the susceptible H37Rv strain and multidrug-resistant (MDR) Mtb strains, with MIC values ranging from 4 to 32 µg/mL for the former. nih.gov
While direct inhibition of InhA is a primary strategy, some studies suggest other potential mechanisms. orientjchem.org For instance, in silico investigations of the pyrazine-1,2,4-triazole hybrids suggested that their target enzyme might be DprE1, although this requires further experimental validation. rsc.orgresearchgate.net Other research has successfully identified direct InhA inhibitors, such as a tetrahydropyran (B127337) derivative discovered through high-throughput screening, which provided a basis for developing analogs with improved antimycobacterial activity. nih.gov The binding mode of these inhibitors often involves interaction with the enzyme in the presence of the NADH cofactor, which can lead to the ordering of a substrate-binding loop near the active site. orientjchem.org
| Compound Series | Target Organism/Enzyme | Observed Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Pyrazine-1,2,4-triazole hybrids (T4, T5, T6, T11, T14, T15, T16, T18) | Mycobacterium tuberculosis H37Rv | ≤21.25 μM | rsc.orgresearchgate.net |
| 1,2,3-Trisubstituted indolizines (2b-2d, 3a-3d, 4a-4c) | Mycobacterium tuberculosis H37Rv | 4-32 µg/mL | nih.gov |
| 1,2,3-Trisubstituted indolizines (4a-4c) | MDR-Mtb strain | 16-64 µg/mL | nih.gov |
| 1,2,3- and 1,2,4-Triazole Hybrids (7c, 7e) | InhA Enzyme | IC50 = 0.074 nM and 0.13 nM | mdpi.com |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing the tetrahydropyridine (B1245486) moiety, a component of the broader tetrahydropyrazine (B3061110) class, has been a focus of investigation. These efforts aim to develop novel agents that can modulate inflammatory responses.
Research has demonstrated that certain pyrrole derivatives possessing a tetrahydropyridine group can potently inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov In one study, a lead compound showed significant inhibitory activity against lipopolysaccharide (LPS)-induced TNF-α production in human whole blood, with a 50% inhibitory concentration (IC₅₀) of 1.86 µM. nih.gov Further optimization led to the discovery of a derivative with even greater in vitro potency (IC₅₀ = 0.44 µM in human whole blood) and significant in vivo activity in a mouse model of LPS-induced TNF-α production. nih.gov
The mechanism of action often involves targeting specific signaling pathways. For example, tetramethylpyrazine (TMP), a related pyrazine derivative, has been shown to suppress neuroinflammation by upregulating Monocyte Chemotactic Protein-Induced Protein 1 (MCPIP1). nih.gov This upregulation was associated with a significant reduction in the levels of inflammatory cytokines, including TNF-α, interleukin (IL)-1β, and IL-6, in the ischemic brain tissues of mice. nih.gov Other classes of heterocyclic compounds, such as pyrazoles and pyrazolines, have also been noted for their anti-inflammatory properties, including the inhibition of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov
| Compound | Assay | Inhibitory Concentration | Reference |
|---|---|---|---|
| Pyrrole derivative 17 | LPS-induced TNF-α production (human whole blood) | IC50 = 1.86 µM | nih.gov |
| Pyrrole derivative 3o | LPS-induced TNF-α production (human whole blood) | IC50 = 0.44 µM | nih.gov |
| Pyrrole derivative 3i | LPS-induced TNF-α production (mice) | ID50 = 1.42 mg/kg | nih.gov |
Neuroprotective Effects
Derivatives of pyrazine and related heterocyclic systems have shown considerable promise as neuroprotective agents, with potential applications in treating complex neurodegenerative disorders.
A significant hallmark of Alzheimer's disease (AD) is the cerebral deposition of amyloid-β (Aβ) peptides. elsevierpure.com A derivative of 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine, named YIAD-0121, was identified for its ability to inhibit Aβ aggregation and dissociate pre-formed Aβ fibrils in vitro. elsevierpure.com Administration of this compound to a transgenic mouse model of AD was found to inhibit the increase of cerebral Aβ aggregation and ameliorate hippocampus-dependent cognitive decline. elsevierpure.com
In the context of Parkinson's disease (PD), a derivative of tetramethylpyrazine known as T-006 has demonstrated potent neuroprotective and neuroregenerative effects. nih.gov T-006 was found to protect against neuronal damage and clear α-synuclein, a protein central to PD pathology. nih.gov In animal models, it improved locomotor behavior, increased the survival of dopaminergic neurons, and boosted striatal dopamine (B1211576) levels. nih.gov Its mechanism appears to involve the activation of pro-survival pathways such as MEF2-PGC1α and BDNF/CREB. nih.gov Another study highlighted that T-006 can ameliorate memory impairments in an APP/PS1 transgenic mouse model of Alzheimer's, suggesting its potential as a multi-functional neuroprotective agent. nih.gov
For a neuroprotective agent to be effective, it must be able to cross the blood-brain barrier (BBB). Tetramethylpyrazine (TMP) has been shown to preserve the integrity of the BBB in a mouse model of ischemic stroke. nih.gov It effectively inhibited the extravasation of dyes from the bloodstream into the brain parenchyma, thereby reducing brain edema. nih.gov In silico tools and in vitro models are often used to predict and assess the BBB permeability of new compounds. nih.gov For instance, a study evaluating novel pharmacophores for Alzheimer's treatment used the SwissADME web tool to identify compounds with a high probability of crossing the BBB, which were then prioritized for further testing. nih.gov An in vitro BBB model using bEnd.5 cells can also be employed to assess the effect of compounds on the integrity of the endothelial monolayer that forms the barrier. nih.gov
Anticancer Activity
Pyrazine derivatives have garnered significant attention for their potential as anticancer agents due to their versatile chemical structures and interactions with biological systems. nih.gov Research has focused on synthesizing and evaluating novel derivatives for their cytotoxic and antiproliferative effects against various cancer cell lines.
Studies on pyrrolo[2,3-d]pyrimidine derivatives, which share a core pyrrole ring, have identified compounds with potent cytotoxic activity. nih.gov For example, compound 10a was found to be highly potent against the PC3 prostate cancer cell line with an IC₅₀ value of 0.19 µM, while compounds 10b and 9e showed strong activity against MCF-7 breast cancer and A549 lung cancer cells, with IC₅₀ values of 1.66 µM and 4.55 µM, respectively. nih.gov Further investigation revealed that compound 9e induced apoptosis in A549 cells through the mitochondrial pathway, evidenced by an increase in pro-apoptotic proteins and caspases. nih.gov
Another series of novel rsc.orgnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were designed as dual inhibitors of the c-Met and VEGFR-2 kinases, which are important targets in cancer therapy. nih.gov The most promising compound, 17l, exhibited excellent antiproliferative activities against A549, MCF-7, and HeLa cancer cell lines. nih.gov This compound was shown to induce cell cycle arrest at the G0/G1 phase and promote late apoptosis in A549 cells. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to be effective against multiple cancer cell lines, with some compounds exhibiting GI₅₀ values below 8 µM and acting as topoisomerase IIα inhibitors. nih.gov The 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold has also been identified as a promising basis for developing novel tubulin polymerization inhibitors, with one derivative arresting A549 cell division at a low micromolar concentration. rsc.org
| Compound Series/Name | Cancer Cell Line | Activity (IC50/GI50) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (Prostate) | IC50 = 0.19 µM | Apoptosis Induction | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | IC50 = 1.66 µM | Apoptosis Induction | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | IC50 = 4.55 µM | Mitochondrial Apoptosis | nih.gov |
| rsc.orgnih.govnih.govTriazolo[4,3-a]pyrazine (17l) | A549, MCF-7, HeLa | IC50 = 0.98, 1.05, 1.28 µM | c-Met/VEGFR-2 Inhibition, G0/G1 Arrest | nih.gov |
| Pyrazolo[4,3-f]quinoline (1M, 2E, 2P) | Various (ACHN, HCT-15, etc.) | GI50 < 8 µM | Topoisomerase IIα Inhibition | nih.gov |
| 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (3c) | A549 (Lung) | IC50 = 5.9 µM | Tubulin Polymerization Inhibition | rsc.org |
Cytotoxic Effects Against Various Cancer Cell Lines
Derivatives incorporating the pyrrolo[1,2-a]pyrazine core have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. Research into complex heterocyclic systems built upon this scaffold has yielded compounds with significant antiproliferative effects.
Specifically, a series of dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine-2,3-dicarboxylates and their subsequent cyclized products, 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones, were synthesized and evaluated for their cytotoxic potential. semnan.ac.iracs.org The in vitro cytotoxicity of these compounds was assessed against pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cell lines using the MTT assay. acs.org
Among the synthesized series, the 3-nitrophenyl derivative (referred to as 7m in the study) emerged as a particularly potent agent. acs.org It displayed the highest antiproliferative activity across all tested cell lines, with an IC₅₀ value of 12.54 μM against the Panc-1 cell line, making it almost twice as potent as the reference drug, etoposide. acs.org The cytotoxic effects of these compounds were also evaluated against normal human dermal fibroblast (HDF) cells to assess their selectivity. acs.org
Table 1: Cytotoxicity (IC₅₀, μM) of select Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine Derivatives Data extracted from a study on their antiproliferative activity. acs.org
| Compound | Panc-1 (Pancreatic) | PC3 (Prostate) | MDA-MB-231 (Breast) | HDF (Normal Fibroblast) |
|---|---|---|---|---|
| 7m | 12.54 | 19.34 | 24.18 | >100 |
| Etoposide | 21.05 | 25.11 | 28.91 | >100 |
Antiproliferative Mechanisms (e.g., Kinase Inhibition)
A key antiproliferative mechanism identified for derivatives of this scaffold is the inhibition of specific protein kinases, which are crucial regulators of cell growth and survival. Natural product-inspired 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been identified as potent and selective inhibitors of PIM kinases. nih.gov
PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various human cancers and are known to regulate multiple cellular processes, including cell cycle progression, survival, and drug resistance. nih.govnih.gov By inhibiting PIM kinases, these pyrrolopyrazinone compounds can trigger downstream effects that suppress tumor growth. For instance, one study highlighted a lead compound, 20c , which demonstrated excellent potency against PIM1 and PIM2 kinases. nih.gov This inhibition led to the efficient and dose-dependent degradation of c-Myc, a well-known oncoprotein that is a downstream target of the PIM signaling pathway. nih.gov The development of these derivatives as PIM kinase inhibitors represents a promising strategy for cancer therapy. nih.govnih.gov
Apoptosis Induction in Cancer Cells
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. The antiproliferative and antimitotic activities associated with this compound derivatives are often linked to their ability to trigger this process.
Mechanisms such as kinase inhibition and the disruption of tubulin polymerization are well-established pathways that converge on the activation of the apoptotic cascade. nih.gov For example, PIM kinase inhibitors can promote apoptosis, and agents that interfere with microtubule dynamics cause prolonged cell cycle arrest at the G2/M phase, which ultimately leads to apoptotic cell death. nih.govnih.gov While direct studies on apoptosis for the simplest tetrahydropyrrolo[1,2-a]pyrazine core are limited, the functional outcomes of its more complex, biologically active derivatives strongly suggest that apoptosis induction is a key component of their anticancer effects. nih.govnih.gov
Antimitotic Agents and Tubulin Polymerization Inhibition
Interference with the mitotic apparatus of cancer cells is a validated strategy in cancer chemotherapy. Research has identified derivatives containing a tetrahydropyrrolo[1,2-a]pyrazine-related framework that function as antimitotic agents by inhibiting tubulin polymerization. rsc.org
Specifically, a series of 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones were explored as inhibitors of tubulin polymerization. rsc.org The most active compound from this series, a 3-hydroxyphenyl-substituted derivative known as 3c , was shown to effectively suppress the division of cultured cancer cells. rsc.org Further mechanistic studies revealed that this compound binds to the colchicine (B1669291) site of tubulin, thereby reducing microtubule growth rates in vitro. rsc.org This disruption of microtubule dynamics leads to cell cycle arrest and demonstrates that this scaffold is a promising starting point for developing novel tubulin polymerization inhibitors. rsc.org Compound 3c arrested the division of A549 lung cancer cells with an IC₅₀ value of 5.9 μM and showed cytotoxicity against several other cancer cell lines. rsc.org
Other Pharmacological Activities
Antiarrhythmic Properties
Beyond oncology, derivatives of the pyrrolo[1,2-a]pyrazine skeleton have been investigated for their cardiovascular effects. A study on a series of 2-(2'-hydroxy-2')-substituted ethyloctahydropyrrolo[1,2-a]pyrazines reported significant antiarrhythmic activity. nih.gov Although these compounds are fully saturated (octahydro) derivatives, they belong to the same core family. The research identified a promising compound, designated PV-238 , which was characterized by high antiarrhythmic efficacy across a broad spectrum of action and demonstrated low toxicity in preclinical models. nih.gov
Antiamnesic and Antihypoxic Activities
The therapeutic potential of this compound derivatives extends to neurodegenerative diseases. A specific 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivative, YIAD-0121 , was identified as a small molecule capable of dissociating amyloid-β (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease. elsevierpure.com In vitro studies confirmed that YIAD-0121 could both inhibit the formation of new Aβ aggregates and break down pre-formed Aβ fibrils. elsevierpure.com When administered to a transgenic mouse model of Alzheimer's disease (5XFAD), the compound successfully inhibited the accumulation of cerebral Aβ plaques and rescued hippocampal-dependent cognitive decline. elsevierpure.com This finding highlights the potential of this scaffold in developing treatments for memory impairment associated with neurodegeneration.
No specific research findings on the antihypoxic activities of this compound derivatives were identified in the reviewed literature.
Psychotropic Effects
Derivatives of the this compound scaffold have demonstrated notable psychotropic activities, particularly in the realm of anxiolytics.
A series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides were designed and synthesized as ligands for the 18kDa translocator protein (TSPO). Within this series, compounds 1a and 1b exhibited a significant anxiolytic-like effect at a low dose range, comparable to the well-known anxiolytic drug diazepam. The mechanism of this anxiolytic action was confirmed to be mediated through the TSPO receptor, as the effect of the most active compound, 1a , was antagonized by the selective TSPO inhibitor PK11195. Furthermore, in vitro binding studies confirmed the high affinity of compounds 1a and 1b for the TSPO receptor.
In a broader context of related fused heterocyclic systems, which share structural similarities, psychotropic properties have also been observed. For instance, certain derivatives of fused pyrrolo[1,2-a]pyrimidines have been shown to possess both anxiolytic and antidepressant-like activities in preclinical models. These findings underscore the potential of the pyrrolo-pyrazine core in the design of novel agents for the management of anxiety and other mood disorders.
Antihypertensive Activities
The therapeutic potential of this compound derivatives extends to the cardiovascular system, with several studies reporting on their antihypertensive properties.
In a study focused on structurally related tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines, a number of compounds were synthesized and evaluated for their ability to relax potassium-depolarized aortic smooth muscle and for their antihypertensive activity. Interestingly, the compounds that produced the most significant relaxation of aortic smooth muscle, such as 5-[(2,6-dimethoxyphenyl)methyl]-5,6,6a,7,8,9-hexahydropyrrolo[1,2-a]pyrazine , demonstrated the least hypotensive activity. Conversely, the most potent hypotensive agents, including 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-one and 6a,7,8,9-tetrahydro-5-(4-pyridinylmethyl)pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one , exhibited minimal vascular smooth muscle relaxant activity, suggesting a different mechanism of action for their blood pressure-lowering effects.
Further supporting the antihypertensive potential of this structural class, another study on 1,2,4-triazolo[4,3-a]pyrazine derivatives identified potent inhibitors of human renin. Renin is a key enzyme in the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation. Compounds such as 12m , 12o , and 12q were found to be potent inhibitors of partially purified human renin, with IC50 values of 1.7, 6.8, and 3.7 nM, respectively. These compounds also effectively lowered blood pressure in anesthetized, sodium-depleted marmosets following intravenous administration, highlighting the potential of the pyrazine core in developing novel antihypertensive agents that target the renin-angiotensin system.
Serotonin (B10506) and Noradrenaline Reuptake Inhibition
The inhibition of serotonin and noradrenaline reuptake is a well-established mechanism for the treatment of depression and other mood disorders. While there is a lack of direct evidence for this compound derivatives acting as dual serotonin-noradrenaline reuptake inhibitors (SNRIs), the broader class of pyrazine-containing molecules has been explored for this activity.
HDAC6 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Isoform-selective HDAC inhibitors have emerged as promising therapeutic agents for a variety of diseases, including cancer and neurodegenerative disorders.
Notably, derivatives of this compound have been identified as potent and selective inhibitors of HDAC6. A study focused on acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide found that creating constrained heterocyclic analogs based on the this compound scaffold led to enhanced HDAC6 selectivity and inhibitory activity in cellular models. Homology modeling suggested that the heterocyclic spacer of these derivatives can more effectively access the wider catalytic channel of HDAC6 compared to other HDAC subtypes. This research highlights a significant therapeutic avenue for this compound derivatives in the development of targeted therapies for diseases where HDAC6 hyperactivity is implicated.
Anticonvulsant Activity in Epilepsy Models
The search for novel antiepileptic drugs with improved efficacy and better safety profiles is an ongoing endeavor in medicinal chemistry. Derivatives of the perhydropyrrolo[1,2-a]pyrazine core have shown considerable promise in preclinical models of epilepsy.
A number of novel pyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated in various in vivo animal models of epilepsy. Several of these compounds displayed significant seizure protection in the maximal electroshock seizure (MES), subcutaneous metrazol seizure (scMET), and 6 Hz seizure tests. The anticonvulsant activity was found to be critically dependent on the stereochemistry and conformational preferences of the pyrrolo[1,2-a]pyrazine core. Interestingly, the mechanism of action for these anticonvulsant effects does not appear to involve the inhibition of voltage-dependent sodium channels, suggesting a novel mode of action.
Further studies on perhydropyrrolo[1,2-a]pyrazine derivatives have identified compounds with broad-spectrum anticonvulsant activity, including in models of pharmacoresistant epilepsy. These findings underscore the potential of the this compound scaffold as a foundation for the development of a new generation of antiepileptic drugs.
Anxiolytic-like Activity
Derivatives of the this compound scaffold have been the subject of significant pharmacological investigation for their potential as anxiolytic agents. Research has primarily focused on their interaction with the 18 kDa translocator protein (TSPO), a promising target for the development of novel and safer neuropsychotropic drugs. researchgate.netnih.gov Ligands of TSPO are believed to exert anxiolytic effects without the common side effects associated with benzodiazepines. researchgate.net
Initial studies identified a series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides as potent TSPO ligands. researchgate.net Among these, compounds designated as 1a and 1b demonstrated a high anxiolytic-like effect in preclinical models, including the open field test and the elevated plus-maze (EPM) test. researchgate.net Their activity was found to be comparable to that of diazepam, a well-established anxiolytic medication. researchgate.net The involvement of the TSPO receptor in the anxiolytic-like mechanism of these compounds was confirmed through antagonism studies with PK11195, a selective TSPO inhibitor. researchgate.net
Further development led to the synthesis of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide derivatives, which also exhibited significant anxiolytic properties. researchgate.net One of the most effective compounds from this series was GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide), which displayed anxiolytic action at a very low dose range. researchgate.net This compound was found to be two orders of magnitude more potent than other pyrrolo[1,2-a]pyrazine TSPO ligands. researchgate.net
More recent research has explored a new group of 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides with various substituents at the amide nitrogen atom. nih.gov Anxiolytic activity was detected for eight of these new compounds in both the open field test and the EPM test in mice. nih.gov A lead compound, N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxyamide , was identified for its pronounced anti-anxiety activity across a wide range of doses in both behavioral models, marking it as a candidate for further development. nih.gov
Another noteworthy derivative, GML-3 (N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide), has also been reported to possess pronounced anxiolytic activity, comparable to diazepam. nih.gov
The anxiolytic potential of these derivatives is typically assessed using standardized behavioral paradigms. The elevated plus-maze test, for instance, measures the animal's willingness to explore open, unprotected spaces, with an increase in time spent in the open arms indicating an anxiolytic effect. The open field test assesses general locomotor activity and exploratory behavior, where anxiolytics can increase movement and exploration of the central, more exposed area of the field. researchgate.netnih.gov
Research Findings on Anxiolytic-like Activity
The following tables summarize the key findings from preclinical studies evaluating the anxiolytic-like effects of various this compound derivatives.
Elevated Plus-Maze Test Results for 1-Arylpyrrolo[1,2-a]pyrazine-3-Carboxamide Derivatives
| Compound | Time in Open Arms (%) | Number of Entries into Open Arms | Reference |
|---|---|---|---|
| Control | 25.4 ± 3.1 | 8.3 ± 1.2 | researchgate.net |
| 1a | 45.2 ± 4.5 | 14.1 ± 1.8 | researchgate.net |
| 1b | 42.8 ± 5.0 | 13.5 ± 1.6 | researchgate.net |
| Diazepam | 48.9 ± 5.3 | 15.2 ± 2.0 | researchgate.net |
Open Field Test Results for N,1-Diphenylpyrrolo[1,2-a]pyrazine-3-Carboxamide Derivatives
| Compound | Total Motor Activity (counts) | Anxiolytic Activity | Reference |
|---|---|---|---|
| Control | 150 ± 25 | - | researchgate.net |
| GML-11 | Significantly increased vs. control | High | researchgate.net |
| N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxyamide | Data not specified | Pronounced | nih.gov |
Preclinical Studies and in Vivo Evaluation
Animal Models for Disease Research
The utility of a therapeutic candidate is often first established through its performance in validated animal models that mimic human diseases.
The streptozotocin (B1681764) (STZ)-induced diabetic model is a widely utilized and well-established method for inducing a condition that mimics type 1 diabetes in laboratory animals, particularly rats and mice. nih.govnih.gov STZ is a naturally occurring chemical that is toxic to the insulin-producing beta cells of the pancreatic islets. nih.gov Administration of STZ leads to the destruction of these cells, resulting in a state of insulin (B600854) deficiency and subsequent hyperglycemia. nih.gov
The induction protocol can be manipulated to model different diabetic states. A high, single dose of STZ typically leads to severe beta-cell destruction, modeling type 1 diabetes. nih.gov This is characterized by significant weight loss, reduced levels of C-peptide and insulin, and marked hyperglycemia. nih.gov The resulting pathology includes a significant shrinkage of the islet of Langerhans cells. nih.gov This model is invaluable for screening potential therapies and assessing the pathological outcomes of diabetes. nih.gov While this model is standard for evaluating compounds with potential antidiabetic activity, specific studies evaluating 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine in STZ-induced diabetic animals were not identified in the reviewed literature.
To investigate the anticonvulsant potential of this compound derivatives, researchers employ a battery of standardized rodent models of epilepsy. mdpi.comnih.gov These initial screening models are highly predictive of clinical efficacy for new antiepileptic drugs (AEDs). mdpi.com
The primary models used include:
Maximal Electroshock Seizure (MES) Test: This model uses an electrical stimulus to provoke generalized tonic-clonic seizures. mdpi.com It is particularly effective for identifying compounds that work by preventing the spread of seizures. mdpi.com
Subcutaneous Metrazole (scMET) Test: In this model, a chemical convulsant (Metrazole, or pentylenetetrazole) is administered to induce myoclonic seizures. mdpi.comnih.gov The scMET test is adept at recognizing agents that raise the seizure threshold. mdpi.com
6 Hz Seizure Model: This model of minimal clonic seizures is considered a valuable tool for investigating pharmacoresistant partial epilepsy. mdpi.comnih.gov The efficacy of compounds in the 6 Hz model often points to potential utility against seizures that are difficult to treat with currently available medications. mdpi.com
Efficacy Assessment in Preclinical Models
The efficacy of novel perhydropyrrolo[1,2-a]pyrazine derivatives has been quantified in preclinical epilepsy models. mdpi.comnih.gov Research indicates that the anticonvulsant activity of these compounds is significantly influenced by their stereochemistry. nih.gov
In studies evaluating a series of these derivatives, the compounds were assessed in the MES, scMET, and 6 Hz epilepsy models. mdpi.comnih.gov The most pronounced efficacy for the derivatives was observed in the 6 Hz model, which suggests a potential role in treating pharmacoresistant partial seizures. mdpi.comnih.gov The most active compounds from one study, identified as (4R,8aR)-3a and (4S,8aS)-6, demonstrated significant anticonvulsant effects. mdpi.comnih.gov
Below is a table summarizing the median effective doses (ED₅₀) for these promising compounds in the 6 Hz test.
| Compound | ED₅₀ (mg/kg) in 6 Hz Test |
| (4R,8aR)-3a | 47.90 mdpi.comnih.gov |
| (4S,8aS)-6 | 126.19 mdpi.comnih.gov |
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound is critical.
Limited specific pharmacokinetic data for this compound is available in the reviewed literature.
From a pharmacodynamic standpoint, some insights into the mechanism of action have been elucidated. It has been proposed that the core tetrahydropyrrolo[1,2-a]pyrazine structure may exert its effects by binding to and blocking catecholamine neurotransmitter receptors. cymitquimica.com For the related perhydropyrrolo[1,2-a]pyrazine derivatives with anticonvulsant properties, studies suggest their mechanism is likely not through the inhibition of voltage-dependent sodium channels, a common target for many AEDs. nih.govresearchgate.net Furthermore, preliminary structure-activity relationship (SAR) studies have identified key structural features necessary for high anticonvulsant activity, including a specific stereochemistry ((S,S) absolute configuration), the presence of the fused pyrrolidine (B122466) ring, and particular substitutions on the core structure. nih.gov
Additionally, research on structurally similar compounds, such as tetrahydropyrrolo[1,2-a]quinoxalines, has shown an ability to induce relaxation of vascular smooth muscle, indicating potential antihypertensive activity, though this has not been confirmed for this compound itself. nih.gov
Future Directions and Research Gaps
Exploration of Undiscovered Biological Activities
The known biological activities of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives are diverse, suggesting a broad potential for this scaffold to interact with various biological targets. sid.irresearchgate.netresearchgate.net Documented activities include aldose reductase inhibition, histone deacetylase (HDAC) inhibition, and roles as antiarrhythmic, psychotropic, antimicrobial, and antioxidant agents. sid.irresearchgate.netekb.eg Derivatives have also been investigated as serotonin (B10506) and noradrenaline reuptake inhibitors and as inhibitors of Hedgehog Acyltransferase (HHAT). sid.irnih.gov
Despite this range, the full pharmacological profile of the scaffold is likely not yet fully realized. The structural features that confer these activities may also enable interaction with other, as-yet-unidentified enzymes, receptors, or ion channels. A significant research gap exists in the systematic screening of this compound libraries against a wider array of biological targets. Given its presence in compounds targeting the central nervous system and metabolic diseases, future research should prioritize screening for novel activities in areas such as neurodegenerative disorders, other forms of cancer, and inflammatory conditions. sid.irresearchgate.net
| Reported Biological Activity | Specific Target/Application | Reference |
| Aldose Reductase Inhibition | Diabetic Neuropathy | sid.iracs.org |
| HDAC Inhibition | Cancer Therapy | ekb.egekb.eg |
| Antiarrhythmic Activity | Cardiovascular Disease | sid.ir |
| Antimicrobial & Antifungal | Infectious Diseases | researchgate.netresearchgate.net |
| HHAT Inhibition | Cancer Therapy | nih.gov |
| Antiviral & Antioxidant | Various | researchgate.net |
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Efficient and versatile synthetic methodologies are crucial for generating the chemical diversity needed for drug discovery. Several effective routes to the this compound core have been established. These include multicomponent reactions like the Ugi-azide four-component condensation, which allows for the one-pot synthesis of complex derivatives. researchgate.netscience.gov Other approaches involve the condensation of 2-(pyrrol-1-yl)-1-ethylamine with aldehydes followed by nucleophilic substitution, and reactions of diamines with glyoxals and acetylenedicarboxylates. sid.iracs.org
The future of synthesis for this scaffold lies in improving efficiency and sustainability. Research should focus on:
Catalytic Methods: Expanding the use of metal or organocatalysis to reduce waste and improve yields. mdpi.com
One-Pot Procedures: Developing more tandem or domino reactions that minimize intermediate purification steps, saving time and resources. researchgate.net
Flow Chemistry: Investigating continuous flow processes for safer, more scalable, and automated synthesis.
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives.
| Synthetic Strategy | Key Reactants | Advantage | Reference |
| Ugi-Azide 4CR | 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, amine, isocyanide, sodium azide | One-pot, high diversity | researchgate.net |
| Condensation/Substitution | 2-(pyrrol-1-yl)-1-ethylamine, formaldehyde, Grignard reagents | Good yields | acs.org |
| Three-Component Reaction | Dialkyl acetylenedicarboxylate, glyoxals, 1,2-diamines | Efficient access to functionalized cores | sid.ir |
Advanced Stereoselective Synthesis for Chiral Derivatives
Many biologically active this compound derivatives are chiral, and their biological activity is often dependent on a specific stereoisomer. A prime example is the potent aldose reductase inhibitor AS-3201, where the (R)-enantiomer is 500 times more active in vivo than the (S)-enantiomer. acs.org Similarly, the (R)-configuration at the 4-position was found to be critical for the inhibitory potency of HHAT inhibitors. nih.gov
This highlights the critical need for advanced stereoselective synthetic methods. While some progress has been made, such as the iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts to afford chiral products with high enantiomeric excess, more general and versatile methods are required. acs.org Future research should aim to develop a broader toolkit of catalytic asymmetric reactions that can establish the key stereocenters of the scaffold with predictable and high stereocontrol, enabling the efficient synthesis of optically pure enantiomers for biological evaluation. acs.org
Detailed Mechanism of Action Elucidation at the Molecular Level
While specific molecular targets like aldose reductase and HDAC6 have been identified for certain derivatives, the detailed mechanism of action at the molecular level often remains unclear. researchgate.netacs.orgtandfonline.com For many of the reported biological effects, including antiarrhythmic and psychotropic activities, the precise protein interactions are not fully understood. sid.ir This lack of mechanistic understanding is a significant research gap that hinders rational drug design and optimization.
Future investigations must employ a range of modern biochemical and cell biology techniques to:
Identify direct binding partners using methods like chemical proteomics.
Solve co-crystal structures of derivatives bound to their target proteins to understand key binding interactions.
Utilize advanced cellular imaging and functional assays to probe downstream signaling effects.
Explore novel regulatory roles, such as the impact on post-translational modifications, as suggested by studies on related enzyme inhibitors. nih.gov
Structure-Based Drug Design Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for optimizing lead compounds. For this compound derivatives, such studies have been successfully applied to aldose reductase inhibitors, identifying the importance of the spirosuccinimide moiety and the hydrophobic character of benzyl (B1604629) substituents for inhibitory activity. acs.orgresearchgate.net Likewise, SAR studies of HHAT inhibitors revealed that a central amide linkage and a secondary amine were key factors for potency. nih.gov
However, for many other observed biological activities, comprehensive SAR studies are lacking. researchgate.net This represents a major gap in the research landscape. Future work should systematically explore the chemical space around the scaffold to:
Establish robust SAR for each major biological activity.
Use computational modeling and docking studies to guide the design of new analogues with improved potency and selectivity.
Develop QSAR models to predict the activity of novel derivatives before their synthesis.
Investigation of Hybrid Molecules and Prodrug Strategies
The development of hybrid molecules, which combine two distinct pharmacophores into a single chemical entity, is an emerging strategy in drug discovery to achieve dual-targeting or improved drug properties. ekb.eg The this compound scaffold is an excellent candidate for inclusion in such hybrids. researchgate.net For instance, hydroxamic acid derivatives of the scaffold have been created to target HDACs, effectively merging the core structure with a zinc-binding group. ekb.eg
Future research should explore the creation of novel hybrids that combine the tetrahydropyrrolopyrazine core with other pharmacophores to target complementary pathways in diseases like cancer or neurodegeneration. Furthermore, the development of prodrugs, which are inactive forms of a drug that are metabolized into the active form in vivo, could be investigated to improve the pharmacokinetic or physicochemical properties of potent derivatives.
Translational Research and Clinical Development Potential
The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical therapies. The this compound scaffold has already demonstrated significant clinical potential. The derivative AS-3201 was selected as a candidate for clinical development as a treatment for diabetic complications. acs.org Additionally, the related aldose reductase inhibitor (–)-ranirestat, which shares a similar structural core, has progressed to Phase III clinical trials. stanford.edu
This clinical precedent strongly supports the potential of this compound class. However, for derivatives with other promising activities (e.g., anticancer, antimicrobial), a significant gap exists in preclinical and translational development. Future efforts must focus on:
Comprehensive preclinical evaluation of lead compounds, including pharmacokinetics, toxicology, and in vivo efficacy studies in relevant animal models.
Identification of biomarkers to facilitate clinical development.
For compounds like AS-3201, further investigation into their molecular and cellular effects could provide deeper insights and support their therapeutic application. nih.gov
Q & A
Q. What are the primary synthetic routes to access 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives, and how do their yields and conditions compare?
The compound is synthesized via two main routes:
- Domino Reactions : A pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes generates imidazolidines, followed by base-catalyzed aza-Claisen rearrangement/cyclization to form the pyrrolo[1,2-a]pyrazine core. Yields range from 45–90%, with one-pot protocols maintaining efficiency .
- Enantioselective Hydrogenation : Pyrrolo[1,2-a]pyrazinium salts are hydrogenated using Ir catalysts (e.g., Zhou et al., 2014) to produce enantiomerically enriched derivatives (up to 95% ee) .
Methodological Considerations : Optimize base strength (e.g., KOtBu) and catalyst loading (Ir with chiral ligands like Zhou’s system) to balance yield and enantioselectivity.
Q. How can structural features of this compound derivatives be characterized to confirm regioselectivity and stereochemistry?
- NMR Analysis : Key signals include downfield shifts for protons adjacent to nitrogen atoms (e.g., δ 3.5–4.5 ppm for CH2 groups in the tetrahydropyrazine ring) .
- X-ray Crystallography : Resolves absolute configuration, critical for enantioselective products .
- Chiral HPLC : Validates enantiomeric excess (ee) for hydrogenated derivatives .
Advanced Research Questions
Q. What strategies address contradictions in enantioselectivity and yield during Ir-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts?
Initial optimization struggles (e.g., low ee) are mitigated by:
- Ligand Screening : Bulky chiral phosphine-oxazoline ligands enhance steric control, improving ee from <50% to >95% .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize transition states, reducing side reactions .
- Substrate Scope Limitations : Electron-deficient pyrazinium salts show higher reactivity, while bulky substituents require adjusted catalyst loadings .
Q. How do this compound derivatives interact with biological targets such as HDAC6 or InhA?
- HDAC6 Inhibition : Derivatives with fused rings (e.g., And63) exhibit IC50 values of 33 nM, leveraging hydrophobic interactions in the enzyme’s channel .
- Antitubercular Activity : Analogues targeting InhA (Mycobacterium tuberculosis) show MIC values <1 µM, circumventing KatG-mediated isoniazid resistance .
Methodological Insight : Docking studies (e.g., homology modeling) guide substituent placement to optimize binding to HDAC6 or InhA .
Q. What multicomponent reaction (MCR) protocols enable diversification of the pyrrolo[1,2-a]pyrazine scaffold?
- Ugi-Azide 4CR : Combines amines, aldehydes, isocyanides, and azides to generate tetrazole-functionalized derivatives, enabling rapid library synthesis .
- Gold-Catalyzed Cyclization : N-Propargyl indoles undergo intramolecular cyclization to form fused pyrazolo[1,5-a]pyrazines, expanding heterocyclic diversity .
Key Optimization : Control reaction temperature (<80°C) and catalyst (AuCl3) concentration to suppress polymerization .
Q. How do computational methods aid in predicting the bioactivity and metabolic stability of pyrrolo[1,2-a]pyrazine derivatives?
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with HDAC6 inhibition potency .
- ADMET Predictions : LogP values <3.5 and topological polar surface area (TPSA) >60 Ų improve blood-brain barrier penetration and reduce hepatotoxicity .
Q. What are the challenges in scaling up enantioselective syntheses of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines for preclinical studies?
- Catalyst Cost : Ir-based systems require recycling or ligand recovery to reduce expenses .
- Purification : Chiral stationary-phase chromatography is impractical for large batches; kinetic resolution via crystallization is preferred .
Contradiction Analysis
Q. Why do similar synthetic methods yield divergent biological activities for pyrrolo[1,2-a]pyrazine derivatives?
- Regioisomerism : Substituent placement (e.g., N- vs. C-alkylation) alters binding to targets like InhA .
- Stereochemical Effects : (R)- vs. (S)-enantiomers show 10-fold differences in HDAC6 inhibition due to mismatched hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
